molecular formula C11H15N3O2S B1683814 Verdiperstat CAS No. 890655-80-8

Verdiperstat

Cat. No. B1683814
CAS RN: 890655-80-8
M. Wt: 253.32 g/mol
InChI Key: FVJCUZCRPIMVLB-UHFFFAOYSA-N
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Description

Verdiperstat, also known as AZD3241 and BHV-3241, is a small molecule that acts as an irreversible inhibitor of myeloperoxidase (MPO) . MPO is an enzyme that catalyzes the generation of reactive oxygen species by activated microglia and other immune cells . The hypothesized mechanism of action of this compound includes reduction of oxidative stress and neuroinflammation, and countering cell death due to pathological microglia activation . This compound has been tested in a mouse model of multiple system atrophy (MSA), a rare and rapidly progressing α-synucleinopathy .


Molecular Structure Analysis

This compound’s chemical name is 1-(2-Isopropoxyethyl)-2-thioxo-1,2,3,5-tetrahydro-pyrrolo[3,2-d]pyrimidin-4-one . Its molecular formula is C11H15N3O2S . This compound belongs to the class of organic compounds known as pyrrolopyrimidines, which consist of a pyrrole ring fused to a pyrimidine .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 253.32 . It is a potent, selective, brain-permeable inhibitor of MPO .

In Vivo

Verdiperstat has been studied in a number of animal models, including mice and rats. In these studies, the drug has been found to inhibit the growth of certain types of tumors and to reduce inflammation. It has also been shown to reduce the progression of certain diseases, such as atherosclerosis and diabetes.

In Vitro

Verdiperstat has also been studied in vitro, in cell culture systems. In these studies, the drug has been shown to inhibit the growth of certain types of cancer cells. It has also been found to reduce inflammation and to increase the production of certain proteins that are involved in the regulation of the immune system.

Mechanism of Action

Verdiperstat, also known as AZD3241 or BHV-3241, is a small molecule drug that has been used in trials studying the treatment of Multiple System Atrophy (MSA) .

Target of Action

This compound is an irreversible inhibitor of myeloperoxidase (MPO) . MPO is an enzyme that catalyzes the generation of reactive oxygen species by activated microglia and other immune cells . These cells play a crucial role in the body’s immune response, and their activation can lead to pathological oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases .

Mode of Action

The hypothesized mechanism of action of this compound involves the reduction of oxidative stress and neuroinflammation, and countering cell death due to pathological microglia activation . By inhibiting MPO, this compound may help to reduce the production of reactive oxygen species, thereby reducing oxidative stress and inflammation .

Biochemical Pathways

The inhibition of MPO by this compound can affect the biochemical pathways involved in oxidative stress and neuroinflammation . This can lead to a reduction in cell death caused by pathological microglia activation . In a mouse model of MSA, treatment with this compound reduced microglial activation, α-synuclein aggregation, and neurodegeneration .

Pharmacokinetics

This compound is taken orally and has been shown to enter the brain . The drug is generally well-tolerated . .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of microglial activation, α-synuclein aggregation, and neurodegeneration . In clinical trials, this compound was reported to dose-proportionally reduce MPO activity in plasma .

Biological Activity

Verdiperstat has been found to have a number of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. It has also been found to be effective in reducing the progression of certain diseases, such as atherosclerosis and diabetes.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and to inhibit the growth of certain types of cancer cells. It has also been found to reduce the progression of certain diseases, such as atherosclerosis and diabetes.

Advantages and Limitations for Lab Experiments

The main advantage of using Verdiperstat in laboratory experiments is its ability to inhibit the enzyme phosphatidylinositol-4-phosphate 5-kinase (this compound). This enzyme is involved in the regulation of a number of cellular processes, and its inhibition has been shown to be beneficial in a variety of contexts. The main limitation of using this compound in laboratory experiments is that it is still in preclinical trials and its efficacy and safety are still under evaluation.

Future Directions

Verdiperstat is still in preclinical trials, and its potential for treating a variety of diseases is still being evaluated. Future studies should focus on its efficacy and safety, as well as its potential for treating other diseases. Additionally, further research should be done to determine the optimal dosage and to identify any potential side effects. Furthermore, studies should be conducted to determine the long-term effects of this compound on the body. Finally, further research should be done to determine how this compound interacts with other drugs and to identify any potential drug-drug interactions.

properties

IUPAC Name

1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5H-pyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-7(2)16-6-5-14-8-3-4-12-9(8)10(15)13-11(14)17/h3-4,7,12H,5-6H2,1-2H3,(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJCUZCRPIMVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCN1C2=C(C(=O)NC1=S)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

890655-80-8
Record name Verdiperstat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890655808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verdiperstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12440
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 890655-80-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VERDIPERSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT3345YXVR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The title compound (0.17 g, 23%) was prepared in accordance with the general method B using 3-[(2-isopropoxyethyl)amino]-1H-pyrrole-2-carboxylic acid ethyl ester (0.7 g, 2.91 mmol) and ethoxycarbonyl isothiocyanate (0.40 mL, 3.50 mmol).
Name
3-[(2-isopropoxyethyl)amino]-1H-pyrrole-2-carboxylic acid ethyl ester
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Yield
23%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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